6-Chloro-8-nitrochromane-3-carboxylic acid
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Overview
Description
6-Chloro-8-nitrochromane-3-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO5 and a molecular weight of 257.63 g/mol . It is a derivative of chromane, a bicyclic organic compound, and features both chloro and nitro substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-Chloro-8-nitrochromane-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a chromane derivative followed by chlorination and carboxylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
6-Chloro-8-nitrochromane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-8-nitrochromane-3-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-nitrochromane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro and chloro groups play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 6-Chloro-8-nitrochromane-3-carboxylic acid include other chromane derivatives with different substituents. For example:
6-Chloro-8-nitrochromane-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
6-Bromo-8-nitrochromane-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific combination of chloro and nitro groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
6-chloro-8-nitro-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5/c11-7-2-5-1-6(10(13)14)4-17-9(5)8(3-7)12(15)16/h2-3,6H,1,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMVTXXMSRLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2[N+](=O)[O-])Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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